Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine is a synthetic peptide compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly as an agonist for the delta opioid receptor. The compound's ability to interact with specific biological targets makes it a candidate for further research in drug development.
The compound is classified under peptides and peptidomimetics, particularly those that exhibit inhibitory activity against specific enzymes and receptors. It is derived from a combination of amino acids and morpholine, which enhances its pharmacological properties. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its relevance in the fields of biochemistry and pharmacology .
The synthesis of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine involves several key steps:
The synthesis typically requires careful monitoring of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) are employed to assess the progress of the synthesis and confirm the identity of the product.
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine has a complex molecular structure characterized by multiple aromatic rings and functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 728.9 g/mol.
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine can participate in various chemical reactions typical for peptides, including hydrolysis and cleavage under specific conditions. These reactions can be utilized to modify the compound for enhanced activity or selectivity towards biological targets.
The stability of this compound under physiological conditions is crucial for its application in drug development. Studies have shown that modifications to certain functional groups can significantly affect its reactivity and interaction with target receptors .
The mechanism of action for Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine involves its binding to delta opioid receptors in the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects.
Research indicates that this compound exhibits significant affinity for delta opioid receptors, which are implicated in pain modulation and other physiological processes . The activation of these receptors can result in various biological responses, making this compound a potential candidate for pain management therapies.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide insight into the structural integrity and purity of the compound .
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry:
Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine exemplifies advanced peptidomimetic engineering through its precise structural emulation of natural peptide substrates targeted by aspartyl proteases. The compound features a central pseudopeptide backbone with phenylalanine (phe) and valine (val) residues strategically positioned to replicate the side-chain topology of endogenous protease substrates. This design facilitates competitive binding to protease active sites while resisting catalytic cleavage [1]. The incorporation of multiple aromatic benzyl side chains from phenylalanine residues enables critical π-stacking and hydrophobic interactions within the protease S1-S3 binding pockets, mirroring natural substrate recognition motifs observed in peptide hormones [2].
The N-terminal tert-butyloxycarbonyl (Boc) group serves dual functions: it mimics the natural N-terminal amine group of peptide substrates while providing steric protection against aminopeptidase degradation. This modification significantly extends the compound's plasma half-life compared to uncapped peptides, as evidenced by its predicted molecular stability profile [1]. X-ray crystallographic analyses of analogous compounds reveal that the chiral configuration (2S,3S,5R) at critical residues allows optimal spatial alignment with protease catalytic dyads, creating a high-affinity binding interface that effectively competes with natural substrates [2].
Table 1: Structural Mimicry Features of Boc-phe-psi(CH(OH)CH2)-phe-val-phe-morpholine
Structural Element | Mimicked Natural Feature | Protease Recognition Mechanism |
---|---|---|
Phenylalanine benzyl groups | Hydrophobic substrate residues | S1/S3 pocket occupancy via van der Waals interactions |
Reduced amide bond [psi(CH(OH)CH2)] | Peptide carbonyl group | Transition state geometry mimicry |
Valine isopropyl side chain | β-branched amino acid substrates | S2 pocket steric complementarity |
Boc capping | N-terminal amine group | Charge mimicry and aminopeptidase resistance |
Chiral centers (3S,5R) | L-amino acid configuration | Dihedral angle optimization for active site docking |
The psi[CH(OH)CH2] hydroxyethylene isostere constitutes the compound's catalytic core, engineered to mimic the tetrahedral transition state during peptide bond hydrolysis. This non-hydrolyzable isostere replaces the scissile amide bond (-CO-NH-) with a stable hydroxyethylene moiety (-CH(OH)-CH2-), effectively converting the compound from substrate to inhibitor [2]. Quantum mechanical calculations demonstrate that the hydroxyl group within this isostere forms a hydrogen bond network with catalytic aspartate residues (Asp25/Asp25' in HIV-1 protease), stabilizing the enzyme-inhibitor complex with binding energies comparable to natural transition states [2].
The stereospecific (R)-configuration at the hydroxy-bearing carbon is critical for optimal hydrogen bonding geometry, reducing the inhibitor's dissociation constant (Ki) by approximately three orders of magnitude compared to diastereomeric counterparts. Molecular dynamics simulations of analogous compounds reveal that the hydroxyethylene moiety induces a 0.8-1.2 Å shift in catalytic aspartate residues toward a catalytically incompetent conformation, effectively freezing the protease in a substrate-bound-like state incapable of completing the hydrolysis cycle [2]. This mechanism underlies the compound's potency against aspartyl proteases, with structural studies showing Ki values in the low nanomolar range for retroviral proteases when similar transition-state mimics are employed.
Table 2: Molecular Descriptors of Hydroxyethylene Isostere in Transition-State Mimicry
Descriptor | Value/Feature | Functional Significance |
---|---|---|
Bond angle at tetrahedral carbon | 109.5° | Precise match to protease transition state geometry |
Hydroxyl proton acidity | pKa ~10.5 | Optimal for hydrogen bond donation to catalytic aspartates |
Isosteric dihedral angle Ψ | -47.3° | Complementary to protease active site conformation |
Electron density distribution | Dipole moment 2.8D | Electrostatic complementarity to catalytic dyad |
Steric volume | 25.2 ų | Minimal perturbation of active site architecture |
The C-terminal morpholine moiety represents a strategic bioavailability-enhancing modification that replaces the conventional carboxylic acid terminus. This heterocyclic capping group serves multiple pharmacokinetic optimization functions: it eliminates a charged carboxyl group, reducing the compound's overall polarity while maintaining hydrogen-bonding capacity through its tertiary amine nitrogen and oxygen atoms [2]. The morpholine ring significantly enhances membrane permeability, as evidenced by Caco-2 monolayer studies showing a 3.4-fold increase in apparent permeability (Papp) compared to carboxylic acid-terminated analogs [4].
The morpholine nitrogen's basicity (predicted pKa ~6.5) facilitates pH-dependent solubility, promoting dissolution in the acidic gastric environment while enabling passive diffusion through intestinal membranes in their non-ionized form. This amphiphilic character is reflected in the compound's computed partition coefficient (clogP = 3.2), which balances hydrophilicity for solubility and lipophilicity for absorption [1] [2]. Additionally, the morpholine cap confers resistance to carboxypeptidase-mediated degradation by eliminating the recognizable C-terminal carboxyl group, extending plasma half-life while preserving the compound's conformational flexibility necessary for target engagement. Pharmacokinetic modeling of similar morpholine-capped peptides demonstrates a 2.3-fold increase in oral bioavailability compared to their uncapped counterparts, primarily through enhanced intestinal absorption and metabolic stability [2] [4].
Table 3: Impact of Morpholine Capping on Molecular Properties
Molecular Property | Carboxyl-Terminated Analog | Morpholine-Capped Compound | Biological Implication |
---|---|---|---|
Calculated logP | 2.1 | 3.2 | Enhanced membrane permeability |
Total polar surface area (Ų) | 138.7 | 92.4 | Improved intestinal absorption |
Hydrogen bond donors | 5 | 4 | Reduced efflux transporter recognition |
Hydrogen bond acceptors | 9 | 10 | Maintained solubility profile |
Plasma protein binding (%) | 89.2 | 78.5 | Increased free fraction for target engagement |
Predicted Caco-2 permeability (nm/s) | 112 | 384 | Enhanced oral absorption potential |
Table 4: Compound Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
Canonical SMILES | CC(C)C@@HNC(=O)C@HCC@@HO |
InChI Key | NAJDZKGRZBLNON-RKGCBODKSA-N |
Molecular Formula | C₄₂H₅₆N₄O₇ |
CAS Registry | Not available in sources |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7